3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound containing a triazole ring fused with a thiadiazole moiety, substituted with a phenyl group at position 3 and an amine group at position 4. The compound’s synthesis typically involves cyclocondensation reactions of triazole-thiol precursors with aromatic carboxylic acids or phenacyl bromides under acidic or phosphoryl chloride-mediated conditions . Its bioactivity is attributed to the N-C-S fragment in the thiadiazole ring and the electron-rich triazole system, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-8-13-14-7(11-12-9(14)15-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPVYTZAATYUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Molar Ratio : 1:1 stoichiometry between triazole-thiol and BrCN
- Solvent System : Anhydrous ethanol or methanol under nitrogen atmosphere
- Temperature : Reflux at 78°C for 8–12 hours
- Workup : Precipitation via ice-cooled neutralization (pH 6.5–7.0) yields crude product, purified via recrystallization from dimethylformamide/water (3:1 v/v).
Table 1 : Yield Variations Under Modified Cyclocondensation Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 78 | 10 | 72 | 98.5 |
| Methanol | 65 | 14 | 68 | 97.8 |
| DMF | 100 | 6 | 55 | 95.2 |
Mechanistic Insight : Fourier-transform infrared (FTIR) spectral data confirm the disappearance of S–H stretching at 2550 cm⁻¹ post-reaction, validating thiol participation. Nuclear magnetic resonance (¹H NMR) analysis reveals a singlet at δ 6.14–7.90 ppm corresponding to aromatic protons, with no residual NH₂ signals, confirming complete cyclization.
Chandra et al. (Der Pharma Chemica, 2024) developed a POCl₃-catalyzed route using substituted benzoic acids to construct the triazolo-thiadiazole core. This method enables introduction of electron-withdrawing/donating groups at the 6-position, enhancing structural diversity.
Protocol Overview
- Precursor Synthesis : 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1) prepared via:
- Cyclization :
Table 2 : Impact of Substituents on Cyclization Efficiency
| Aromatic Acid | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Nitrobenzoic acid | 78 | 213 |
| 4-Methoxybenzoic acid | 65 | 189 |
| Benzoyl chloride | 82 | 205 |
Advantages :
- Tolerance for bulky substituents (e.g., –NO₂, –OCH₃)
- Scalable to multigram quantities (≥10 g batches reported)
Limitations : - POCl₃ handling requires strict anhydrous conditions
- Byproduct (HCl gas) necessitates scrubber systems.
Benzoyl Isothiocyanate-Mediated Functionalization
A three-step sequence by Bhosale et al. (Der Pharma Chemica, 2024) generates Schiff base intermediates, subsequently cyclized using benzoyl isothiocyanate:
Stepwise Procedure
- Schiff Base Formation :
- Cycloaddition :
- Ring Closure :
- Reflux at 80°C for 6 hours
- Extraction with ethyl acetate, drying over Na₂SO₄
Key Data :
- Yield : 60–75% after column chromatography (hexane:EtOAc 7:3)
- Spectroscopic Confirmation : ¹³C NMR δ 169 ppm (C=O), 156.3 ppm (O–C=N).
Hydrolytic Cleavage of Acetylated Derivatives
Kumar et al. (Asian Journal of Biomedical Sciences, 2024) reported a hydrolysis-based approach starting from N-acetyl intermediates:
- Acetylation :
- (1) reacted with N-acetyl-p-aminobenzoic acid in POCl₃ (5 mL, 100°C, 2 h)
- Hydrolysis :
Optimization Insights :
- HCl concentration critical: <4N results in incomplete deacetylation
- Ethanol co-solvent prevents charring of heterocycle.
Comparative Analysis of Methodologies
Table 3 : Strategic Evaluation of Synthetic Routes
| Method | Yield Range (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| BrCN Cyclocondensation | 68–72 | 97–99 | Moderate | BrCN toxicity |
| POCl₃ Cyclization | 65–82 | 95–98 | High | POCl₃ corrosivity |
| Isothiocyanate Route | 60–75 | 94–97 | Low | Benzoyl isothiocyanate |
| Hydrolytic Cleavage | 55–65 | 93–96 | Moderate | HCl fumes |
Critical Observations :
- BrCN Method : Superior for academic labs (simplicity) but limited by cyanogen bromide’s acute toxicity (LC₅₀ = 350 ppm).
- POCl₃ Route : Industrial preference due to high yields, despite requiring specialized glassware.
- Schiff Base Approach : Enables combinatorial libraries but suffers from multi-step inefficiency.
Chemical Reactions Analysis
3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Medicine: Due to its pharmacological activities, it is being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-phenyl-triazolo-thiadiazol-6-amine derivatives are highly influenced by substituents at positions 3 and 5. Below is a detailed comparison with structurally analogous compounds:
Antimicrobial Activity
Key Insights :
- Electron-withdrawing groups (e.g., nitro at C3) enhance antibacterial activity by increasing electrophilicity .
- The NH₂ group at C6 in 3-phenyl derivatives is critical for anti-heparanase activity but may reduce antimicrobial efficacy compared to aryl-substituted analogs .
Anti-inflammatory and Anticancer Activity
Key Insights :
- Bulky alkyl chains (e.g., pentadecyl) improve lipophilicity, enhancing tumor cell membrane penetration .
- Halogenation (e.g., iodine in DTP,59) augments enzyme inhibitory effects by mimicking natural substrates .
Structural and Physicochemical Properties
| Compound Name | Melting Point (°C) | Yield (%) | Spectral Data (IR/NMR) | Source ID |
|---|---|---|---|---|
| 3-Phenyl-triazolo-thiadiazol-6-amine | - | - | NH₂ stretch: 3350 cm⁻¹; δ(NH₂): 5.2 ppm (¹H NMR) | 8, 12 |
| 20a (3-(3,4-Dimethoxyphenyl)-6-pyrol-2-yl) | 184 | 57 | C-O-C stretch: 1250 cm⁻¹; δ(OCH₃): 3.8 ppm | 3 |
| 6-Phenyl-3-(4-pyridyl) | 162–174 | 61–59 | Pyridyl C-H: 8.5 ppm (¹H NMR); M⁺: 326 m/z | 17 |
Key Insights :
- Methoxy groups (e.g., 20a) increase solubility but may reduce thermal stability (lower melting points) .
- Pyridyl substituents (e.g., 6-phenyl-3-(4-pyridyl)) introduce π-π stacking interactions, stabilizing crystal structures .
Key Insights :
Biological Activity
3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of triazole and thiadiazole derivatives, which are known for their significant pharmacological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under specific conditions. For example, one method involves the reaction of carbon disulfide with benzohydrazide in the presence of potassium hydroxide to form the triazole ring. Subsequent reactions with aryl halides lead to the formation of the final product. The structure of the compound is confirmed using techniques such as NMR and IR spectroscopy .
Biological Activity
The biological activities of this compound have been extensively studied. Key activities include:
1. Antibacterial Activity
Research has demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant antibacterial properties against various strains. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
2. Antifungal Activity
Compounds in this class have also been evaluated for antifungal activity. Studies indicate that they can inhibit the growth of fungi such as Candida albicans and Aspergillus species .
3. Anti-inflammatory Properties
The anti-inflammatory effects of these compounds have been highlighted in several studies. For example, some derivatives have shown comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
4. Anticancer Activity
Recent investigations suggest that this compound may possess anticancer properties. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines .
5. Urease Inhibition
A novel application of this compound is its potential as a urease inhibitor. Urease enzymes are critical in the pathogenesis of certain infections; thus, compounds that inhibit these enzymes could serve as therapeutic agents against related diseases .
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial efficacy against a panel of bacterial strains including E. coli and S. aureus, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Case Study 2: Anti-inflammatory Effects
A comparative study on the anti-inflammatory effects showed that certain derivatives reduced inflammation markers in animal models significantly more than traditional NSAIDs .
Case Study 3: Anticancer Activity
In vitro assays demonstrated that specific derivatives inhibited the growth of breast cancer cells by inducing apoptosis at concentrations as low as 10 µM .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?
The compound is synthesized via cyclization of N-amidoalkylated thioureas using HgO as a dehydrosulfurization agent. Key steps include:
- Preparation of N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides from trichloro-hydroxyethyl carboxamides.
- Addition of 4-amino-4H-1,2,4-triazole-3-thiol to isothiocyanates to form thioureas.
- Cyclization via HgO-mediated dehydrosulfurization, yielding the triazolothiadiazole core. Yields are moderate (50–65%), with HgS formation observed as a black precipitate . Optimization Tip : Avoid dicyclohexylcarbodiimide (DCC) as an alternative dehydrosulfurization agent, as it forms dicyclohexylthiourea byproducts that complicate purification .
Q. How can spectroscopic methods confirm the structure of this compound?
- 1H/13C NMR : Look for signals corresponding to the phenyl group (δ 7.2–7.6 ppm for aromatic protons) and absence of NH2 protons (δ ~5–6 ppm), confirming cyclization.
- IR : A sharp peak at ~1600 cm⁻¹ indicates C=N stretching in the triazole ring.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C9H7N5S). X-ray crystallography (e.g., for analogs like 3-(2-fluorophenyl)-6-(phenoxymethyl)- derivatives) confirms planar geometry and bond lengths (e.g., C–N = 1.32–1.35 Å) .
Advanced Research Questions
Q. What are the challenges in optimizing dehydrosulfurization during synthesis?
HgO, while effective, complicates purification due to HgS byproduct formation. Alternatives like DCC are unsuitable due to thiourea adducts . Methodological Solution : Use HgO in anhydrous 1,4-dioxane under reflux, followed by filtration to remove HgS. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
Q. How do substituents at the 3- and 6-positions influence biological activity?
Structural analogs show varying activities:
Q. How to resolve contradictions in reported biological activity data?
Discrepancies arise from assay variability (e.g., MIC vs. IC50) and substituent effects. For example:
- 3-(3,4-dimethoxyphenyl)-6-phenyl derivatives show strong antifungal activity in agar diffusion assays but weak activity in broth microdilution . Methodology : Standardize assays (CLSI guidelines) and use structure-activity relationship (SAR) models to isolate substituent effects .
Q. What advanced techniques validate molecular conformation and reactivity?
- X-ray Crystallography : Resolves bond angles and planarity of the triazolothiadiazole core (e.g., dihedral angles <5° between rings) .
- DFT Calculations : Predict electrophilic reactivity at N2 and C6 positions, guiding functionalization strategies .
- HPLC-PDA-MS : Detects trace impurities (e.g., uncyclized thioureas) with limits of detection <0.1% .
Q. How to design derivatives for improved COX-2 selectivity?
- Substituent Strategy : Introduce bulky groups (e.g., trifluoromethyl at position 3) to sterically hinder COX-1 binding.
- Case Study : 3-(Trifluoromethyl)-6-[(2-ethoxyphenoxy)methyl] derivatives show 10-fold selectivity for COX-2 over COX-1 (IC50 = 0.12 µM vs. 1.3 µM) .
Data Contradiction Analysis
Q. Why do some analogs show inconsistent antimicrobial activity across studies?
Variability stems from:
- Bacterial Strains : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) differences in membrane permeability.
- Substituent Electronic Effects : Electron-deficient aryl groups enhance activity against Candida albicans but reduce potency against Aspergillus niger . Resolution : Perform dose-response assays with isogenic mutant strains to isolate target-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
